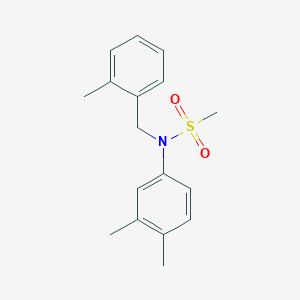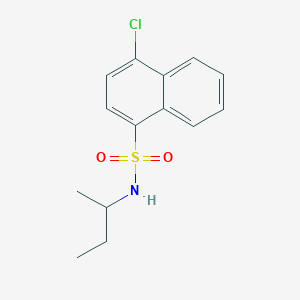
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide, also known as AB-PINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and acts on the same cannabinoid receptors in the brain.
Mecanismo De Acción
The mechanism of action of 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide involves binding to the CB1 and CB2 receptors in the brain. This binding results in the activation of these receptors, which leads to the release of neurotransmitters such as dopamine and serotonin. These neurotransmitters are involved in regulating mood, appetite, and pain sensation, among other functions. 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some affinity for the TRPV1 receptor, which is involved in regulating pain sensation.
Biochemical and Physiological Effects:
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. These effects include changes in brain activity, alterations in mood and behavior, and changes in immune system function. 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have some potential therapeutic applications, such as in the treatment of pain, anxiety, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of synthetic cannabinoids on these receptors in a more targeted and specific manner. However, one limitation of using 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide is its potential for abuse and dependence, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, such as in the treatment of pain, anxiety, and inflammation. Another area of interest is the development of more selective and potent synthetic cannabinoids, which may have fewer side effects and greater therapeutic potential. Additionally, more research is needed to better understand the long-term effects of synthetic cannabinoids on the brain and behavior, as well as their potential for abuse and dependence.
Aplicaciones Científicas De Investigación
1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has been used in scientific research to study the effects of synthetic cannabinoids on the brain and behavior. This compound has been shown to bind to the CB1 and CB2 receptors in the brain, which are involved in regulating mood, appetite, and pain sensation. 1-(2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide has also been used to study the effects of synthetic cannabinoids on the immune system, as well as the potential therapeutic applications of these compounds in the treatment of various diseases.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-6-4-14(5-7-16)12-22-21(25)15-10-20(24)23(13-15)18-11-17(27-2)8-9-19(18)28-3/h4-9,11,15H,10,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZMKBXFFQYYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylbenzyl)acetamide](/img/structure/B4670736.png)

![3,3-dimethyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4670756.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4670766.png)


![N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4670783.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4670791.png)
![2-(3,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4670795.png)

![3-(4-bromophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-4H-chromen-4-one](/img/structure/B4670819.png)

